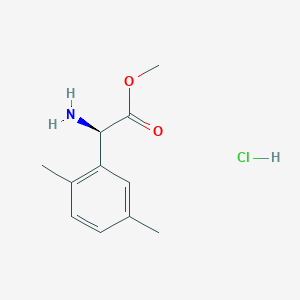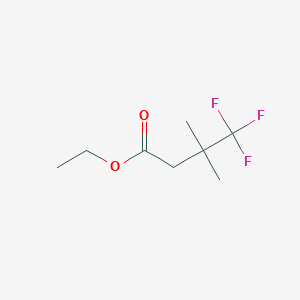
((1,3-Dichloropropan-2-yl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,3-Dichloropropan-2-yl)sulfonyl)benzene: is an organic compound that features a benzene ring substituted with a sulfonyl group and a 1,3-dichloropropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Dichloropropan-2-yl)sulfonyl)benzene typically involves the reaction of benzene sulfonyl chloride with 1,3-dichloropropan-2-ol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: ((1,3-Dichloropropan-2-yl)sulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,3-dichloropropan-2-yl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
Chemistry: ((1,3-Dichloropropan-2-yl)sulfonyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ((1,3-Dichloropropan-2-yl)sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The 1,3-dichloropropan-2-yl group can undergo substitution reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
1,3-Dichloropropan-2-ol: This compound is structurally similar but lacks the sulfonyl group.
Benzene Sulfonyl Chloride: This compound contains the sulfonyl group but lacks the 1,3-dichloropropan-2-yl group. It is used as a reagent in organic synthesis for introducing the sulfonyl group into molecules.
Uniqueness: ((1,3-Dichloropropan-2-yl)sulfonyl)benzene is unique due to the presence of both the sulfonyl and 1,3-dichloropropan-2-yl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H10Cl2O2S |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
1,3-dichloropropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H10Cl2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
BAOXIPKSIITPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)







![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)

![tert-Butyl (S)-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15221892.png)


![Benzyl (3aR,7aS)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B15221910.png)
